molecular formula C8H4BrClN4 B6206847 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine CAS No. 1543250-32-3

5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine

Cat. No.: B6206847
CAS No.: 1543250-32-3
M. Wt: 271.5
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Description

5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine and chlorine substituents at positions 5 and 4, respectively, and a pyrimidin-2-yl group at position 2. It is widely used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidine rings. For example, starting with N-cyclopentylpyrimidin-4-amine, bromine and chlorine atoms are introduced through bromination and chlorination reactions .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the halogenation steps. The use of solvents like dichloromethane and reagents such as N-bromosuccinimide (NBS) is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. It is used in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, it can act as an inhibitor of certain kinases, blocking signal transduction pathways involved in cell proliferation .

Molecular Targets and Pathways:

Properties

CAS No.

1543250-32-3

Molecular Formula

C8H4BrClN4

Molecular Weight

271.5

Purity

95

Origin of Product

United States

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